molecular formula C12H22O2 B1345528 Cycloundecanecarboxylic acid CAS No. 831-67-4

Cycloundecanecarboxylic acid

Cat. No.: B1345528
CAS No.: 831-67-4
M. Wt: 198.3 g/mol
InChI Key: BHECNPOVJVTHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloundecanecarboxylic acid (CAS: 831-67-4) is a cyclic aliphatic carboxylic acid with an 11-membered carbon ring and a carboxylic acid functional group. Its molecular formula is C₁₂H₂₂O₂, and it has a molecular weight of 198.30 g/mol . The compound exhibits moderate lipophilicity, as indicated by its logP value of 3.602 , which is comparable to linear fatty acids like undecanoic acid. This compound is primarily used in research settings, particularly in organic synthesis and materials science, where its cyclic structure influences reactivity and physical properties.

Properties

IUPAC Name

cycloundecanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHECNPOVJVTHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232171
Record name Cycloundecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831-67-4
Record name Cycloundecanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloundecanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloundecanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloundecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloundecanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cycloundecanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the bromination of cyclododecanone followed by the Favorskii rearrangement of 2-bromocyclododecanone . Another method includes the preparation of enamines from cyclododecanone and pyrrolidine, followed by reaction with diphenyl phosphorazidate and subsequent hydrolysis . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Cycloundecanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The carboxyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the cycloalkane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common reagents used in these reactions include bromine for bromination, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cycloundecanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of cycloalkane carboxylic acids in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cycloundecanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The cycloalkane ring provides a hydrophobic environment that can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key properties of cycloundecanecarboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Ring Size/Structure
This compound 831-67-4 C₁₂H₂₂O₂ 198.30 3.602 11-membered cyclic
Cyclododecanecarboxylic acid 884-36-6 C₁₃H₂₄O₂ 212.33 N/A 12-membered cyclic
n-Undecanoic acid 112-37-8 C₁₁H₂₂O₂ 186.29 3.602 Linear chain
Cyclohexanecarboxylic acid 98-89-5 C₇H₁₂O₂ 128.17 ~1.5* 6-membered cyclic
Cyclopentanecarboxylic acid 3400-45-1 C₆H₁₀O₂ 130.14 ~1.0* 5-membered cyclic

*Estimated based on structural analogs .

Key Observations:
  • Ring Size : this compound’s 11-membered ring reduces steric strain compared to smaller cyclic analogs (e.g., cyclohexane and cyclopentane derivatives). Larger rings like cyclododecanecarboxylic acid (12-membered) may exhibit similar stability but higher molecular weight .
  • Lipophilicity: this compound and n-undecanoic acid share identical logP values (3.602), suggesting similar hydrophobicity despite structural differences . Smaller cyclic acids (e.g., cyclohexane) are less lipophilic due to reduced hydrocarbon content.
  • Molecular Weight: this compound has a higher molecular weight than linear undecanoic acid, reflecting the added mass of the cyclic structure .

Physical and Chemical Behavior

Melting and Boiling Points
  • This compound: Limited data, but cyclic carboxylic acids generally have higher melting points than linear analogs due to restricted molecular motion.
  • n-Undecanoic acid: Melting point ≈ 28–31°C; boiling point ≈ 275°C. The linear structure allows tighter packing in solid states but lower thermal stability compared to cyclic forms .
  • Cyclohexanecarboxylic acid : Melting point ≈ 31–34°C; boiling point ≈ 232°C. The 6-membered ring balances rigidity and stability .
Reactivity
  • Acidity : Smaller cyclic acids (e.g., cyclohexanecarboxylic acid) have higher acidity (pKa ≈ 4.8) due to greater ring strain enhancing carboxylate stabilization. This compound likely has lower acidity (pKa > 5) due to reduced strain .
  • Synthetic Applications : this compound’s large ring enables unique reactivity in macrocycle synthesis, whereas smaller rings (e.g., cyclopentane) are prone to ring-opening reactions .

Biological Activity

Cycloundecanecarboxylic acid (CUCA) is a cyclic carboxylic acid with significant biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of CUCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a member of the cycloalkane family, characterized by a ten-membered carbon ring with a carboxylic acid functional group. Its molecular formula is C11H20O2C_{11}H_{20}O_2, and it features unique structural properties that contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that CUCA exhibits antimicrobial properties against various pathogens. A study conducted on the compound's efficacy demonstrated its inhibitory effects on Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

These results suggest that CUCA could be a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

CUCA has been investigated for its anti-inflammatory properties. In vitro studies using human cell lines showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of NF-κB activation, which plays a crucial role in inflammatory responses.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of CUCA were evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound displayed low-micromolar cytotoxicity, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
MDA-MB-2313.2
A5494.5

These findings highlight CUCA's potential in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have explored the therapeutic applications of CUCA in clinical settings:

  • Case Study 1: Treatment of Inflammatory Disorders
    A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of CUCA in reducing joint inflammation and pain. Results indicated a significant reduction in symptoms compared to a placebo group, supporting its use as an adjunct therapy.
  • Case Study 2: Antimicrobial Treatment
    A cohort study evaluated the use of CUCA in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with CUCA showed faster recovery rates and reduced infection recurrence compared to traditional treatments.

The biological activities of CUCA can be attributed to its ability to modulate various biochemical pathways:

  • Antimicrobial Mechanism : CUCA disrupts bacterial cell membranes, leading to increased permeability and cell lysis.
  • Anti-inflammatory Mechanism : By inhibiting NF-κB signaling, CUCA reduces the expression of inflammatory mediators.
  • Cytotoxic Mechanism : CUCA induces apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) across studies?

  • Methodological Answer : Conduct meta-analyses to identify systematic errors (e.g., calibration differences in calorimetry). Compare datasets using Bland-Altman plots or ANOVA to quantify variability. Replicate experiments under standardized conditions (e.g., ISO guidelines) and cross-reference with high-quality sources like NIST . Address contradictions by isolating confounding variables (e.g., impurities, solvent effects) .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in catalytic systems?

  • Methodological Answer : Use kinetic studies (e.g., time-resolved spectroscopy) to probe reaction pathways. Isotopic labeling (e.g., deuterated substrates) can track hydrogen transfer mechanisms. Computational modeling (DFT or MD simulations) helps identify transition states and active site interactions. Validate hypotheses with in situ techniques like XRD or EXAFS for catalyst characterization .

Q. How should researchers design experiments to assess the ecological impact of this compound?

  • Methodological Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna bioassays). Measure biodegradability via OECD 301B (CO₂ evolution test) and bioaccumulation potential using log Kow values. Analyze long-term effects via microcosm studies simulating natural ecosystems. Ensure compliance with REACH regulations for hazard classification .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing clustered data in this compound studies (e.g., repeated measurements)?

  • Methodological Answer : Use mixed-effects models to account for nested data structures (e.g., multiple observations per sample). Apply Bonferroni corrections for multiple comparisons. For non-normal distributions, employ bootstrapping or generalized estimating equations (GEEs). Transparently report effect sizes and confidence intervals to avoid overinterpretation .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Provide granular details: stoichiometry, reaction times, purification yields, and equipment specifications (e.g., HPLC column type). Include raw spectral data in supplementary materials. Adhere to RSC or ACS style guides for methodological clarity . Use platforms like Zenodo to archive datasets and workflows .

Tables for Reference

Property Recommended Method Key Considerations Reference
Purity AnalysisHPLC with UV/RI detectionUse internal standards for calibration
Thermal StabilityTGA/DSCControl heating rate (±2°C/min)
Aquatic ToxicityOECD 202 (Daphnia test)Include negative/positive controls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloundecanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cycloundecanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.